3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-ethoxybenzoyl group at position 3, dimethoxy substituents at positions 6 and 7 of the quinoline core, and a 3-methylbenzyl moiety at position 1. Its molecular formula is C₂₈H₂₇NO₅ (calculated molecular weight: 481.52 g/mol). The 3-methylbenzyl substituent introduces steric bulk, which could affect binding interactions in biological systems .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-5-34-21-11-9-20(10-12-21)27(30)23-17-29(16-19-8-6-7-18(2)13-19)24-15-26(33-4)25(32-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKXKKYTWDXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related quinolin-4-one derivatives, focusing on substituent variations, physicochemical properties, and synthesis approaches.
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Lipophilicity: The target compound’s ethoxybenzoyl group likely confers higher lipophilicity than sulfonyl-containing analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility. Electronic Effects: Dimethoxy groups (target compound) vs. difluoro substituents () alter electron density; methoxy groups donate electrons, while fluorine withdraws electrons, affecting reactivity and binding. Steric Considerations: The 3-methylbenzyl group (target compound) vs.
- Melting Points: The amino-substituted quinoline 4k () exhibits a higher melting point (223–225°C) compared to sulfonyl or benzoyl analogs, likely due to enhanced intermolecular hydrogen bonding.
Biological Activity
3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities and therapeutic potential. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a significant subject of research in medicinal chemistry.
- Molecular Formula : C28H27NO5
- Molecular Weight : 457.526 g/mol
- CAS Number : 866813-23-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors that are critical in various cellular pathways. The structural features of the compound facilitate these interactions, potentially leading to modulation of target activities associated with antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of bacterial growth (E. coli, S. aureus) at concentrations ≥ 50 µg/mL. |
| Study 2 | Anticancer | Induction of apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 20 µM. |
| Study 3 | Cytotoxicity | Significant reduction in cell viability in various cancer cell lines (e.g., HeLa, A549) after treatment with the compound. |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of the compound against common pathogens. Results indicated that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced proliferation rates in multiple cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with existing antibiotics and anticancer agents, revealing enhanced efficacy and reduced resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
